S-(Diphenylmethyl) O-propyl methylphosphonothioate
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Overview
Description
S-(Diphenylmethyl) O-propyl methylphosphonothioate: is an organophosphorus compound characterized by the presence of a phosphonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Diphenylmethyl) O-propyl methylphosphonothioate typically involves the reaction of diphenylmethanol with propyl methylphosphonothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: S-(Diphenylmethyl) O-propyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: S-(Diphenylmethyl) O-propyl methylphosphonothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: The compound’s potential as a therapeutic agent is explored due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of S-(Diphenylmethyl) O-propyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: S-(Diphenylmethyl) O-propyl methylphosphonothioate is unique due to its specific structural features, such as the diphenylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
62246-64-4 |
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Molecular Formula |
C17H21O2PS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[[methyl(propoxy)phosphoryl]sulfanyl-phenylmethyl]benzene |
InChI |
InChI=1S/C17H21O2PS/c1-3-14-19-20(2,18)21-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3 |
InChI Key |
KUXWPRKWXAKURY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)SC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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